![molecular formula C17H15N3O B6577095 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1209359-89-6](/img/structure/B6577095.png)

2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide” is a compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

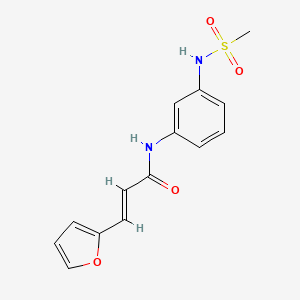

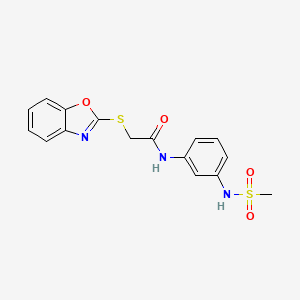

Molecular Structure Analysis

The molecular structure of “2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide” would likely involve a pyrazole ring attached to phenyl groups and an acetamide group. Pyrazole is a five-membered ring with two nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions of “2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide” would depend on the specific conditions and reagents used. Generally, pyrazole compounds can undergo a variety of reactions, including substitutions and additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide” would depend on its specific structure. Generally, pyrazole compounds are white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Therapeutic Potential

Imidazole containing compounds, such as “2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide”, have a broad range of chemical and biological properties. They are known for their diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antitubercular Activity

Compounds similar to “2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide” have shown potent antitubercular activity against Mycobacterium tuberculosis strain .

Antileishmanial Activity

Pyrazole-bearing compounds, like “2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide”, have demonstrated potent antileishmanial activities. For instance, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The same compounds have also shown significant antimalarial activities. Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Transition-Metal Chemistry

These heterocycles have found applications in transition-metal chemistry as an analytical reagent, ligand used for complexation with metals, and as antioxidant additives to fuels .

Fungicide

Compounds similar to “2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide” have been used as fungicides to control major plant pathogens .

Biological Evaluation

These compounds have been screened against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target p21-activated kinases (paks) . PAKs are regulators of cell motility and proliferation .

Mode of Action

It is hypothesized that the compound may reduce pak activity . This reduction in PAK activity could be involved in the effects of Starbld0041646 . In cell-free kinase assays, similar compounds have been shown to inhibit PAK activity and compete with ATP binding .

Biochemical Pathways

Related compounds have been found to inhibit pak phosphorylation , which could affect various signaling pathways involved in cell motility and proliferation .

Result of Action

Similar compounds have been found to inhibit cell proliferation in human thyroid cancer cell lines . This suggests that Starbld0041646 may have potential anti-proliferative effects.

properties

IUPAC Name |

2-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c21-17(12-13-4-2-1-3-5-13)19-15-8-6-14(7-9-15)16-10-11-18-20-16/h1-11H,12H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHPBEAEJZKALX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6577013.png)

![4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6577020.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide](/img/structure/B6577026.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6577037.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)

![N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B6577073.png)

![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6577077.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B6577085.png)

![1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577094.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B6577100.png)